molecular formula C30H37N7O2 B3326236 Nezulcitinib CAS No. 2412496-23-0

Nezulcitinib

Número de catálogo B3326236
Número CAS: 2412496-23-0
Peso molecular: 527.7 g/mol
Clave InChI: VQIIUJSNIKEMCK-MHZLTWQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nezulcitinib is an inhaled lung-selective pan-Janus kinase (JAK) inhibitor . It showed favourable safety and potential efficacy signals in part 1 of a phase 2 trial in patients with severe COVID-19 .


Molecular Structure Analysis

The chemical structure for this compound was obtained from the WHO’s special release of proposed INNs for COVID-related therapeutics . The structure is a match to example 1 as claimed in Theravance’s 2020 patent WO2020051105A1 .

Aplicaciones Científicas De Investigación

Nezulcitinib in COVID-19 Treatment

This compound, known as TD-0903, is a lung-selective pan-Janus kinase (JAK) inhibitor designed for inhaled delivery. It has been under development for treating acute lung injury associated with COVID-19. A study conducted by Pfeifer et al. (2021) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy participants. The study showed that this compound was well-tolerated with dose-proportional pharmacokinetics, supporting once-daily administration (Pfeifer et al., 2021).

Another phase 2 study by Singh et al. (2021) on severe COVID-19 patients demonstrated that this compound was generally well-tolerated, with trends for improved oxygenation and clinical status. This suggested its potential in overcoming corticosteroid-resistant pulmonary inflammation in severe COVID-19 cases (Singh et al., 2021).

JAK Inhibitors in COVID-19

This compound, being a JAK inhibitor, falls under a broader category of drugs studied for their efficacy in COVID-19. A living systematic review and meta-analysis by Zhang et al. (2022) investigated the efficacy and safety of JAK inhibitors (including baricitinib, ruxolitinib, tofacitinib, and this compound) for COVID-19 patients. The study found that JAK inhibitors significantly decreased mortality in COVID-19 without increasing the risk of adverse events (Zhang et al., 2022).

Mecanismo De Acción

JAK inhibition is a viable mechanism of action for treatment of severe COVID-19, as evidenced by the clinical benefit of oral JAK inhibitors in hospitalised patients . Nezulcitinib is a lung-selective JAK inhibitor, offering broad immunomodulation .

Safety and Hazards

Nezulcitinib was generally well tolerated with a favourable safety profile in hospitalised patients with severe COVID-19 . There was no statistically significant difference between this compound and placebo in terms of primary or secondary outcomes .

Direcciones Futuras

Although the prespecified primary, secondary and exploratory efficacy endpoints were not met, Nezulcitinib was generally well tolerated and had a favourable safety profile . Further studies are required to determine if treatment with this compound confers clinical benefit in specific inflammatory biomarker-defined populations of patients with COVID-19 .

Propiedades

IUPAC Name

[3-(dimethylamino)azetidin-1-yl]-[(6S)-2-[6-(2-ethyl-4-hydroxyphenyl)-1H-indazol-3-yl]-5-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-6-18-11-21(38)8-10-22(18)19-7-9-23-24(12-19)33-34-28(23)29-31-25-13-27(37(17(2)3)16-26(25)32-29)30(39)36-14-20(15-36)35(4)5/h7-12,17,20,27,38H,6,13-16H2,1-5H3,(H,31,32)(H,33,34)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIIUJSNIKEMCK-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(C(C5)C(=O)N6CC(C6)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)O)C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN([C@@H](C5)C(=O)N6CC(C6)N(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2412496-23-0
Record name Nezulcitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2412496230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEZULCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXA4I8AH6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nezulcitinib
Reactant of Route 2
Reactant of Route 2
Nezulcitinib
Reactant of Route 3
Reactant of Route 3
Nezulcitinib
Reactant of Route 4
Nezulcitinib
Reactant of Route 5
Nezulcitinib
Reactant of Route 6
Reactant of Route 6
Nezulcitinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.